molecular formula C20H16N2O6 B14621582 Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate CAS No. 57467-33-1

Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate

Cat. No.: B14621582
CAS No.: 57467-33-1
M. Wt: 380.3 g/mol
InChI Key: TVIJSMWUFXTGAF-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a pyrazine ring, which is further substituted with two carboxylate groups.

Preparation Methods

The synthesis of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate typically involves the reaction of 4-methoxyphenylboronic acid with pyrazine-2,5-dicarboxylic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

57467-33-1

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate

InChI

InChI=1S/C20H16N2O6/c1-25-13-3-7-15(8-4-13)27-19(23)17-11-22-18(12-21-17)20(24)28-16-9-5-14(26-2)6-10-16/h3-12H,1-2H3

InChI Key

TVIJSMWUFXTGAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CN=C(C=N2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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